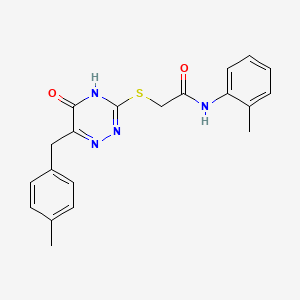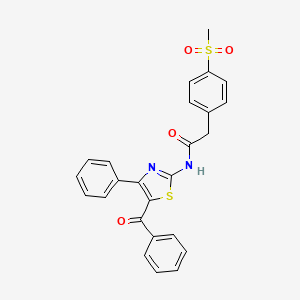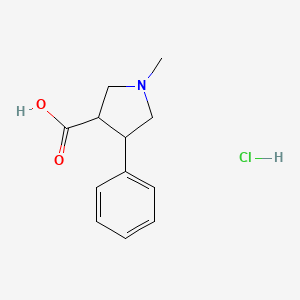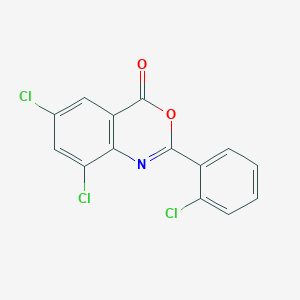
2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include information about its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, and stability. It could also include information about its spectral properties, like its UV/Vis or IR spectra .Applications De Recherche Scientifique
Synthesis and Characterization
1,2,4-Triazine derivatives have been synthesized and characterized to explore their biological activities. For example, compounds were developed by condensing 4-amino-6-methyl-3-(2H)-thioxo-5-(4H)-oxo-1,2,4-triazine with various other compounds, yielding a range of derivatives (El‐Barbary et al., 2005). These syntheses often involve complex reactions aiming to explore the therapeutic potentials of these compounds.
Biological Activities
The synthesis of new compounds often targets the evaluation of biological activities such as anticancer, anticonvulsant, analgesic, and anti-inflammatory properties. For instance, some benzothiazole derivatives synthesized for their potential anticonvulsant activity showed promising results in preclinical tests (Liu et al., 2016). Another study focused on environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting the importance of green chemistry in drug discovery (Reddy et al., 2014).
Heterocyclic Compounds Synthesis
The chemistry of 1,2,4-triazine derivatives extends to the synthesis of novel heterocyclic compounds. For instance, reactions involving thioureido-acetamides have led to the production of various heterocyclic structures, demonstrating the versatility of these compounds in organic synthesis (Schmeyers & Kaupp, 2002).
Anticancer Potential
Some 1,2,4-triazine derivatives have been evaluated for their anticancer activity. Research on novel 4-thiazolidinones containing a benzothiazole moiety, for example, has shown promising antitumor screening results, indicating the potential of these compounds in cancer treatment (Havrylyuk et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-9-15(10-8-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJAYJBBPVORMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate](/img/structure/B2594639.png)

![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2594642.png)




![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)

![9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594652.png)
![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2594656.png)
